Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate

Physical Form Crystallinity Weighing Accuracy

The free base form (CAS 236406-39-6) is an oil, complicating precise weighing and storage. This hemioxalate salt is a crystalline powder engineered for reproducible automated synthesis and PROTAC development. - **2:1 stoichiometry**: Provides 15.8% more active scaffold per gram than the 1:1 oxalate salt (CAS 1408074-53-2) - **≥97% purity** minimizes pre-purification steps; compatible with solid-dispensing automation - **2-8°C storage** avoids -20°C logistics, reducing cold-chain costs by 15-30%

Molecular Formula C15H26N2O6
Molecular Weight 330.38
CAS No. 1523571-85-8
Cat. No. B3028056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate
CAS1523571-85-8
Molecular FormulaC15H26N2O6
Molecular Weight330.38
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CCNC2)CC1.C(=O)(C(=O)O)O
InChIInChI=1S/2C13H24N2O2.C2H2O4/c2*1-12(2,3)17-11(16)15-8-5-13(6-9-15)4-7-14-10-13;3-1(4)2(5)6/h2*14H,4-10H2,1-3H3;(H,3,4)(H,5,6)
InChIKeyGTKILXYGKZLXMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate: Procurement-Grade Spirocyclic Diamine Building Block


Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate (CAS 1523571-85-8) is a crystalline hemioxalate salt of the Boc-protected 2,8-diazaspiro[4.5]decane scaffold, possessing the molecular formula C₂₈H₅₀N₄O₈ and a molecular weight of 570.7 g/mol [1]. This compound serves as a pivotal intermediate in medicinal chemistry, particularly as a rigid spirocyclic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) targeting oncoproteins such as EZH2 [2]. The hemioxalate salt form, comprising a 2:1 stoichiometry of the free base to oxalic acid, is engineered to enhance crystallinity, handling stability, and purification efficiency compared to its free base or alternative salt forms, making it a preferred starting material for reproducible multi-step synthesis in drug discovery programs [1].

Why Generic 2,8-Diazaspiro[4.5]decane Analogs Cannot Replace This Hemioxalate


Substituting the hemioxalate salt with the free base (CAS 236406-39-6) or the 1:1 oxalate salt (CAS 1408074-53-2) introduces significant procurement and synthetic risk. The free base is an oil at ambient temperature, complicating accurate weighing, inventory management, and long-term storage stability, while the hemioxalate salt is a free-flowing crystalline powder amenable to precise stoichiometric dispensing . Furthermore, the hemioxalate's 2:1 stoichiometry delivers two molar equivalents of the active spirocyclic amine per unit mass of oxalate counterion, effectively offering a higher 'payload' of the desired scaffold compared to the 1:1 oxalate salt (MW 330.38), which carries only one equivalent per oxalate . This difference directly impacts reaction stoichiometry calculations and cost-per-mole efficiency in large-scale synthesis campaigns.

Quantitative Differentiation Against Closest Analogs


Physical Form: Crystalline Solid vs. Free Base Oil

The hemioxalate salt (CAS 1523571-85-8) is a solid powder at room temperature, whereas the corresponding free base, tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate (CAS 236406-39-6), is described as an oil . For laboratory-scale synthesis, solid powders can be weighed with typical analytical balance precision of ±0.1 mg, while oils require syringe or positive displacement pipette transfer, introducing 2-5% volumetric error in sub-gram quantities. This directly translates to improved reaction stoichiometry control when using the hemioxalate salt .

Physical Form Crystallinity Weighing Accuracy Handling

Salt Stoichiometry: 2:1 Hemioxalate vs. 1:1 Oxalate Payload

The hemioxalate salt (C₂₈H₅₀N₄O₈, MW 570.7) contains two molecules of tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate per molecule of oxalic acid, as confirmed by its molecular formula [1]. In contrast, the 1:1 oxalate salt (CAS 1408074-53-2, C₁₅H₂₆N₂O₆, MW 330.38) contains only one equivalent of the spirocyclic amine per oxalate . This means that for every gram of hemioxalate purchased, the user obtains 0.842 g of free base equivalent, compared to 0.727 g from the 1:1 oxalate salt—a 15.8% increase in active scaffold mass per unit weight of salt purchased.

Stoichiometry Salt Form Synthetic Efficiency Cost-per-Mole

Storage Stability: 2–8°C vs. –20°C Cold Chain Requirements

Vendor specifications consistently recommend storage at 2-8°C for the hemioxalate salt , while the free base requires storage at -20°C for long-term stability (3 years at -20°C vs. 2 years at 4°C per InvivoChem data) . The less stringent refrigeration requirement for the hemioxalate reduces reliance on deep-freeze equipment and simplifies shipping logistics, particularly for international procurement where -20°C cold chain maintenance adds 15-30% to shipping costs compared to 2-8°C refrigerated transport.

Storage Stability Cold Chain Logistics Shelf Life

Scaffold Validation: Oral Bioavailability in EZH2 PROTACs

In a 2025 study, compound 5g incorporating the 2,8-diazaspiro[4.5]decane linker demonstrated an oral bioavailability (F) of 8.91% in pharmacokinetic studies, with acceptable predicted ADMET properties [1]. While this represents the performance of the final PROTAC molecule rather than the building block itself, the rigid spirocyclic geometry of the 2,8-diazaspiro[4.5]decane scaffold was specifically selected over flexible alkyl linkers to constrain the PROTAC ternary complex geometry, contributing to selective degradation of EZH2 over GSPT1 and IKZF1/3 [1]. This class-level inference supports the value of procuring the exact 2,8-diazaspiro[4.5]decane scaffold rather than alternative spirocyclic or flexible diamine linkers.

PROTAC Oral Bioavailability EZH2 Linker Rigidity Drug Discovery

Purity Specification: ≥97% Assay for Hemioxalate Salt

The hemioxalate salt is routinely supplied at ≥97% purity (HPLC) by multiple vendors including Aladdin and Combi-Blocks . In comparison, the 1:1 oxalate salt (CAS 1408074-53-2) is typically offered at ≥95% purity . While both purity levels are adequate for most synthetic applications, the 2-percentage-point higher specification for the hemioxalate can reduce the burden of pre-reaction purification and minimize the introduction of unidentified impurities into early-stage medicinal chemistry campaigns, where impurity profiles directly impact SAR interpretation.

Purity QC Specifications Procurement Grade Synthetic Readiness

Optimal Procurement and Application Scenarios


PROTAC Linker Synthesis with Stoichiometric Control

Medicinal chemistry teams designing PROTACs targeting EZH2 or other oncoproteins should prioritize the hemioxalate salt. Its crystalline solid form enables precise weighing (±0.1 mg) for reaction optimization, while its 2:1 stoichiometry provides 15.8% more active scaffold per gram compared to the 1:1 oxalate salt, directly reducing the mass of intermediate needed per synthetic batch . The validated oral bioavailability (F=8.91%) of EZH2 PROTAC 5g incorporating this scaffold further supports its selection for orally bioavailable degrader programs [1].

Multi-Site Procurement with Cold Chain Constraints

Organizations distributing this building block across multiple research sites or procuring internationally should select the hemioxalate salt to leverage its 2-8°C storage requirement, avoiding the -20°C deep-freeze logistics needed for the free base. This reduces cold chain shipping costs by an estimated 15-30% and simplifies receiving at facilities without extensive freezer capacity .

High-Throughput Parallel Synthesis

In automated parallel synthesis workflows where dozens of analogs are prepared simultaneously, the hemioxalate salt's ≥97% purity specification (vs. ≥95% for the 1:1 oxalate) minimizes the need for pre-weighing purification steps, reducing workflow bottlenecks. The solid form is also compatible with automated solid dispensing systems, unlike the free base oil which requires liquid handling modules .

Spirocyclic Linker Geometry SAR Studies

For SAR investigations comparing rigid spirocyclic linkers against flexible alkyl linkers in PROTAC design, the 2,8-diazaspiro[4.5]decane scaffold offers a defined exit vector geometry distinct from 2,7-diazaspiro[4.5]decane or 2,6-diazaspiro[3.3]heptane isomers. The hemioxalate salt form ensures that the free amine is generated consistently upon Boc deprotection, enabling reproducible synthesis of linker-modified PROTACs for systematic comparison of linker geometry effects on ternary complex formation and target degradation efficiency [1].

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